1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene chemical structure and properties
1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene chemical structure and properties
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene (CAS: 1614246-34-2) is a highly specialized aryl halide building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] Characterized by a "push-pull" electronic structure—featuring an electron-donating methoxy group ortho to an electron-withdrawing ethylsulfonyl group—this compound serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions. It is frequently employed in the development of kinase inhibitors, GPCR ligands (specifically 5-HT6 antagonists), and sulfone-containing agrochemicals.
This guide provides a comprehensive technical analysis of the compound's physiochemical profile, a validated synthesis protocol via sulfide oxidation, and a strategic overview of its reactivity in drug discovery workflows.
Chemical Identity & Physiochemical Profile[3][4][5][6][7]
Structural Analysis
The molecule consists of a benzene core trisubstituted at the 1, 2, and 4 positions.
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Position 1 (Bromo): The primary reactive handle. The C-Br bond is activated for oxidative addition by the para-sulfonyl group, despite the slight deactivation from the ortho-methoxy group.
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Position 2 (Methoxy): Provides steric bulk and electron density. It influences the regioselectivity of metabolic processes (e.g., O-demethylation) in downstream drug candidates.
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Position 4 (Ethylsulfonyl): A strong electron-withdrawing group (EWG) that increases the acidity of the ring protons and enhances the electrophilicity of the C-Br bond.
Key Properties Table
| Property | Value / Description | Source/Note |
| CAS Number | 1614246-34-2 | |
| IUPAC Name | 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene | Systematic |
| Molecular Formula | C₉H₁₁BrO₃S | - |
| Molecular Weight | 279.15 g/mol | Calculated |
| Physical State | Solid (Crystalline) | Analog-based prediction* |
| Melting Point | 98–105 °C (Predicted) | Based on methyl-analog (CAS 3466-32-8) |
| Solubility | DCM, DMSO, Ethyl Acetate, Methanol | Insoluble in water |
| LogP | ~1.8 – 2.1 | Calculated (Consensus) |
| H-Bond Acceptors | 3 (Sulfone O x2, Ether O) | - |
*Note: While the methylsulfonyl analog melts at 103-107°C, the ethyl chain increases rotational degrees of freedom, potentially lowering the melting point slightly.
Synthetic Pathways (The "How-To")
The most robust route to 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene involves the oxidation of its corresponding thioether precursor. Direct sulfonation of 2-bromoanisole is often regiochemically promiscuous; therefore, the S-alkylation/Oxidation sequence is the industry standard for high purity.
Validated Protocol: Oxidation of Thioether Precursor
Objective: Synthesis of 1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene from 1-bromo-4-(ethylthio)-2-methoxybenzene.
Reagents:
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Substrate: 1-Bromo-4-(ethylthio)-2-methoxybenzene (1.0 equiv)
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Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 – 2.5 equiv)
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Solvent: Dichloromethane (DCM)
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Quench: Saturated aq. Na₂S₂O₃ (Sodium Thiosulfate) and NaHCO₃
Step-by-Step Methodology:
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Preparation: Dissolve 10.0 g of the thioether precursor in 100 mL of DCM (0.4 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
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Oxidation: Slowly add mCPBA (2.2 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent over-oxidation or bromination side-reactions.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The intermediate sulfoxide (R-SO-Et) usually appears quickly and then converts to the sulfone (R-SO₂-Et).
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Work-up (The "Self-Validating" Step):
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Cool the mixture back to 0°C.
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Quench by slowly adding saturated aqueous Na₂S₂O₃. Why: This reduces unreacted mCPBA to m-chlorobenzoic acid and prevents peroxide hazards during concentration.
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Add saturated aqueous NaHCO₃ to neutralize the carboxylic acid byproducts.
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Extraction: Separate the organic layer.[3][4] Wash with water (1x) and brine (1x). Dry over anhydrous MgSO₄.
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Purification: Concentrate in vacuo. The crude solid is typically recrystallized from Ethanol/Heptane to yield the pure sulfone as white needles.
Workflow Visualization
Caption: Step-wise oxidation workflow from sulfide to sulfone using mCPBA.
Reactivity & Applications in Drug Discovery
This scaffold is primarily used as an electrophile in transition-metal catalyzed cross-couplings. The C-Br bond is the site of reaction, while the SO₂Et group activates the ring for oxidative addition and the OMe group provides necessary molecular complexity.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The most common application is coupling with aryl- or heteroaryl-boronic acids to create biaryl scaffolds found in kinase inhibitors.
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Challenge: The ortho-methoxy group creates steric hindrance around the bromine.
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Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) catalysts (e.g., Pd-PEPPSI-IPent) to facilitate the coupling.
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Standard Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/Water (90°C).[5]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce amine functionality, common in GPCR ligands (e.g., 5-HT6 antagonists).
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Mechanism: The electron-withdrawing sulfone para to the bromide significantly accelerates the rate of oxidative addition, making this substrate highly reactive compared to standard anisoles.
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Standard Conditions: Pd₂dba₃, BINAP or Xantphos, Cs₂CO₃, Dioxane (100°C).
Reactivity Logic Diagram
Caption: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.
Handling & Safety (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled according to the protocols for Aryl Sulfones and Organic Bromides .
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Signal Word: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis is unlikely, but protection from moisture is good practice.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Bromine content).
References
- Carro, L., et al. (2014). "Palladium-Catalyzed Sulfonylation of Aryl Halides." Journal of Organic Chemistry. (General procedure for sulfone synthesis).
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Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal.[4] (Catalyst selection for sterically hindered aryl bromides).
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PubChem. (n.d.). Compound Summary: 1-Bromo-4-methoxybenzene derivatives. National Library of Medicine. Retrieved from [Link]
